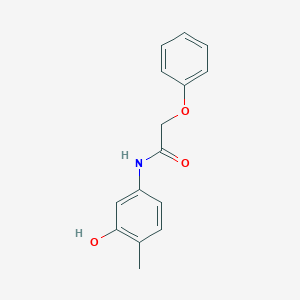![molecular formula C27H30N2O2 B310295 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310295.png)
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as Benzocaine, is a local anesthetic commonly used in various medical and dental procedures. It was first synthesized in 1890 by the German chemist Eduard Ritsert. Benzocaine is a white, odorless, and tasteless powder that works by blocking nerve impulses, thereby producing a numbing effect.
Mecanismo De Acción
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide works by blocking the voltage-gated sodium channels in the nerve cell membrane. This prevents the nerve impulses from reaching the brain, thereby producing a numbing effect. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is a reversible inhibitor of sodium channels and has a low affinity for these channels compared to other local anesthetics.
Biochemical and Physiological Effects
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have a low toxicity profile and is generally well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity profile. It is also relatively cheap and readily available. However, one limitation of benzocaine is that it has a short duration of action compared to other local anesthetics. It is also less potent than other local anesthetics, such as lidocaine.
Direcciones Futuras
There are several future directions for research on benzocaine. One area of research is the development of new formulations of benzocaine that have a longer duration of action. Another area of research is the development of new local anesthetics that are more potent and have fewer side effects than benzocaine. Additionally, research could investigate the effects of benzocaine on other ion channels and receptors in the body.
Métodos De Síntesis
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is synthesized by the esterification of p-aminobenzoic acid with ethanol and the subsequent reaction of the resulting ethyl p-aminobenzoate with 2,6-dimethylaniline. The final product is obtained by treating the resulting N-(2,6-dimethylphenyl)-2-(ethoxycarbonyl)aniline with benzoyl chloride.
Aplicaciones Científicas De Investigación
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is widely used in scientific research for its local anesthetic properties. It is commonly used to numb the skin or mucous membranes during medical and dental procedures. It is also used in the production of various pharmaceutical products, such as cough drops, throat lozenges, and topical analgesics.
Propiedades
Nombre del producto |
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
|---|---|
Fórmula molecular |
C27H30N2O2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C27H30N2O2/c1-5-29(6-2)24-15-16-25(19(3)17-24)28-27(31)20(4)22-13-10-14-23(18-22)26(30)21-11-8-7-9-12-21/h7-18,20H,5-6H2,1-4H3,(H,28,31) |
Clave InChI |
QZNVCMQJIZCFTR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)


![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)








